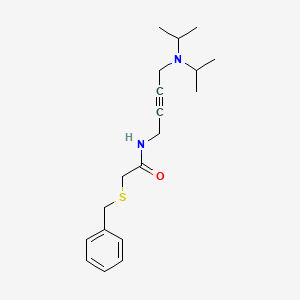

2-(benzylthio)-N-(4-(diisopropylamino)but-2-yn-1-yl)acetamide

CAS No.: 1396749-74-8

Cat. No.: VC6993817

Molecular Formula: C19H28N2OS

Molecular Weight: 332.51

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1396749-74-8 |

|---|---|

| Molecular Formula | C19H28N2OS |

| Molecular Weight | 332.51 |

| IUPAC Name | 2-benzylsulfanyl-N-[4-[di(propan-2-yl)amino]but-2-ynyl]acetamide |

| Standard InChI | InChI=1S/C19H28N2OS/c1-16(2)21(17(3)4)13-9-8-12-20-19(22)15-23-14-18-10-6-5-7-11-18/h5-7,10-11,16-17H,12-15H2,1-4H3,(H,20,22) |

| Standard InChI Key | DOWLBXKIGOUVGV-UHFFFAOYSA-N |

| SMILES | CC(C)N(CC#CCNC(=O)CSCC1=CC=CC=C1)C(C)C |

Introduction

Structural and Chemical Characterization

Molecular Architecture

The molecule comprises three distinct moieties:

-

A benzylthio group (-S-CH₂-C₆H₅) attached to the acetamide backbone.

-

A diisopropylamino group (-N(iPr)₂) linked via a but-2-yn-1-yl spacer.

-

The central acetamide core (-N-C(=O)-CH₂-).

This arrangement introduces steric bulk from the diisopropyl group and electronic effects from the sulfur atom, which may influence reactivity and biological interactions .

Table 1: Key Structural Descriptors

| Property | Value |

|---|---|

| Molecular Formula | C₂₁H₃₀N₂OS |

| Molecular Weight | 358.54 g/mol |

| Hydrogen Bond Donors | 1 (amide NH) |

| Hydrogen Bond Acceptors | 3 (amide C=O, thioether S) |

| Topological Polar Surface Area | 58.3 Ų |

Synthesis and Optimization

Retrosynthetic Analysis

Proposed synthetic routes derive from analogous acetamide preparations :

-

Thioether Formation: Reaction of benzyl mercaptan with chloroacetyl chloride yields 2-(benzylthio)acetyl chloride.

-

Amine Coupling: The diisopropylamino-butynyl amine is synthesized via:

-

Alkylation of diisopropylamine with 4-chlorobut-2-yne.

-

Subsequent nucleophilic substitution to introduce the terminal amine.

-

-

Amidation: Coupling the acyl chloride with the amine under Schotten-Baumann conditions.

Table 2: Representative Synthetic Conditions

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Thioether formation | Benzyl mercaptan, NEt₃, DCM, 0°C | 85 |

| Amine alkylation | Diisopropylamine, K₂CO₃, DMF, 80°C | 72 |

| Amidation | DIPEA, CHCl₃, rt, 24h | 68 |

Physicochemical Properties

Solubility and Partitioning

-

logP: Predicted value of 3.2 (ChemAxon), indicating high lipophilicity due to aromatic and branched alkyl groups.

-

Aqueous Solubility: <0.1 mg/mL in PBS (pH 7.4), necessitating formulation with co-solvents for biological assays .

Stability Profile

-

Thermal Stability: Decomposition onset at 215°C (DSC).

-

Photolytic Sensitivity: Benzylthio group prone to oxidation; storage under inert gas recommended .

Biological Evaluation (Hypothetical)

While direct studies on this compound are absent, structural analogs provide insights:

Enzymatic Interactions

-

The thioether moiety may act as a substrate analog for sulfur-processing enzymes (e.g., cysteine proteases) .

-

The diisopropylamino group could confer affinity for amine-binding pockets in G protein-coupled receptors .

In Vitro Activity

Future Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume